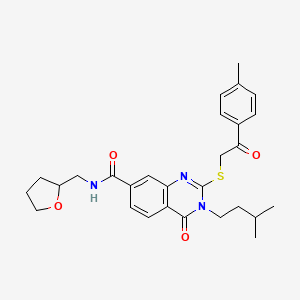![molecular formula C25H25FN4O2 B2785197 2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2097933-16-7](/img/structure/B2785197.png)
2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one” is a chemical compound with a specific molecular structure1. However, the detailed description and specific applications of this compound are not readily available in the retrieved sources.
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. However, the specific synthesis process for this compound is not detailed in the available sources. It’s worth noting that catalytic protodeboronation of pinacol boronic esters has been reported, which might be relevant depending on the synthetic pathway2.Molecular Structure Analysis
The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure analysis for this compound is not provided in the available sources.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available sources. However, it’s worth noting that catalytic protodeboronation of pinacol boronic esters has been reported, which might be relevant depending on the reaction conditions2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, etc. These properties are crucial for determining the compound’s applications. However, the specific physical and chemical properties for this compound are not provided in the available sources.Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions This compound, along with similar structures, has been a subject of structural analysis to understand its molecular interactions and stability. The analysis of its crystal structure reveals significant molecular conformations, including coplanar arrangements with quinoline rings and chair conformations of piperazine rings. Such studies provide insights into the compound's molecular interactions, stability, and potential reactivity, which are crucial for its application in drug design and material science (Jin Shen et al., 2012).
Antimicrobial Applications Research into the antimycobacterial activity of similar compounds has shown promising results against various Mycobacterium species, including Mycobacterium tuberculosis H37Rv (MTB) and multidrug-resistant strains. The synthesis and evaluation of these compounds highlight their potential in addressing antibiotic resistance and developing new therapeutic agents (R. Kumar et al., 2008).
Enzyme Inhibition for Therapeutic Targeting Compounds with similar structures have been studied for their potential as enzyme inhibitors, specifically targeting enzymes like Nicotinamidephosphoribosyltransferase (NAMPT). Such inhibitors are explored for their therapeutic potential in cancer treatment and other diseases where enzyme regulation plays a critical role (M. Venkateshan et al., 2019).
Cancer Research and Treatment The exploration of similar compounds for their activity against Aurora A kinase, a key regulator in cell cycle control, signifies its potential application in cancer therapy. Inhibiting this enzyme could provide a pathway to treat various cancers by disrupting the cell cycle of cancer cells (ロバート ヘンリー,ジェームズ, 2006).
Neurological and Psychiatric Applications The research on derivatives of similar compounds demonstrates their potential as noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists. This has implications for the development of new treatments for psychiatric disorders and understanding the neurochemical pathways involved in these conditions (J. Perregaard et al., 1992).
Safety And Hazards
The safety and hazards associated with a compound are crucial for handling and application purposes. Unfortunately, the specific safety and hazard information for this compound is not provided in the available sources.
Zukünftige Richtungen
The future directions for research and application of this compound are not explicitly mentioned in the available sources. However, given the complexity of the compound, it could potentially have applications in various fields, including medicinal chemistry, material science, and others.
Please note that this analysis is based on the limited information available from the sources and may not fully cover all aspects of the compound. For a more comprehensive analysis, further research and review of scientific literature would be necessary.
Eigenschaften
IUPAC Name |
2-[[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O2/c26-21-3-1-20(2-4-21)25(11-12-25)24(32)29-15-9-18(10-16-29)17-30-23(31)6-5-22(28-30)19-7-13-27-14-8-19/h1-8,13-14,18H,9-12,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFCLDRWGYHJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C(=O)C4(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

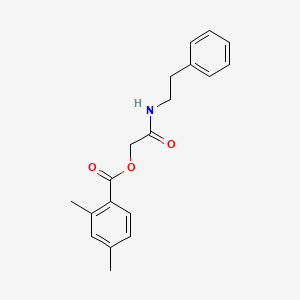
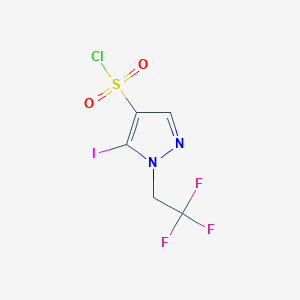
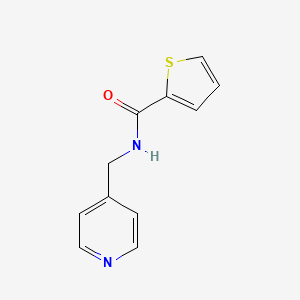
![9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-Chloro-N-[(6-methoxy-5-phenylmethoxypyridin-2-yl)methyl]propanamide](/img/structure/B2785121.png)
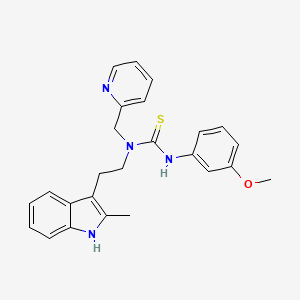
![3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2785126.png)
![2-(2-Hydroxy-2-phenylethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2785128.png)
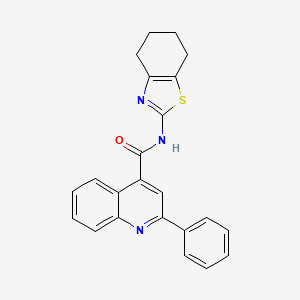
![methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2785130.png)
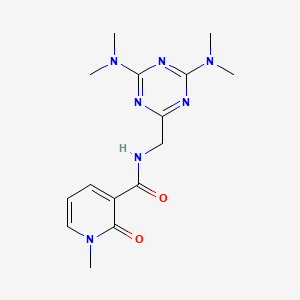
![1-(4-Methoxybenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2785133.png)
![4-[(1E)-(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2785136.png)
